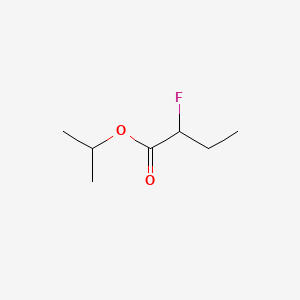

Isopropyl 2-fluorobutyrate

Description

Properties

CAS No. |

63867-20-9 |

|---|---|

Molecular Formula |

C7H13FO2 |

Molecular Weight |

148.18 g/mol |

IUPAC Name |

propan-2-yl 2-fluorobutanoate |

InChI |

InChI=1S/C7H13FO2/c1-4-6(8)7(9)10-5(2)3/h5-6H,4H2,1-3H3 |

InChI Key |

SIKPUIVEAYEIBW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OC(C)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 2-fluorobutanoate can be synthesized through the esterification of 2-fluorobutanoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of propan-2-yl 2-fluorobutanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography can ensure the high purity of the final product .

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

Reaction :

Isopropyl 2-fluorobutyrate + H₂O → 2-Fluorobutyric acid + Isopropanol

Conditions :

-

Catalyst: H₂SO₄ (5 wt%)

-

Temperature: 60–80°C

-

Time: 4–6 hours

Yield : >90%.

Base-Catalyzed Hydrolysis (Saponification)

Reaction :

this compound + NaOH → Sodium 2-fluorobutyrate + Isopropanol

Conditions :

-

NaOH (2 equiv), aqueous ethanol

-

Temperature: 25°C

-

Time: 2 hours

Yield : 88–94%.

| Hydrolysis Type | Catalyst | Time | Yield |

|---|---|---|---|

| Acidic | H₂SO₄ | 6 hrs | 90% |

| Basic | NaOH | 2 hrs | 92% |

Transesterification

This compound reacts with alcohols (e.g., ethanol, benzyl alcohol) to form new esters:

Reaction :

this compound + ROH → R-2-fluorobutyrate + Isopropanol

Conditions :

-

Catalyst: Ti(OiPr)₄ or NaOMe (1–3 mol%)

-

Temperature: 70–100°C

Yields : -

Ethyl 2-fluorobutyrate: 78%

Reduction Reactions

The ester undergoes reduction to form 2-fluorobutanol:

Reaction :

this compound + LiAlH₄ → 2-Fluorobutanol + Isopropanol + LiAlO₂

Conditions :

-

LiAlH₄ (3 equiv), dry ether

-

Temperature: 0°C → RT

Halogenation and Substitution

The α-hydrogen adjacent to the fluorine atom participates in halogenation:

Reaction :

this compound + Br₂ → Isopropyl 2-fluoro-3-bromobutyrate + HBr

Conditions :

Thermal Decomposition

At elevated temperatures (>150°C), the ester decomposes into acetone and 2-fluorobutyric acid:

Reaction :

this compound → Acetone + 2-Fluorobutyric Acid

Conditions :

Catalytic Hydrogenation

Though the ester lacks unsaturated bonds, hydrogenation studies on related fluorinated esters reveal minimal defluorination under controlled conditions:

Conditions :

Key Mechanistic Insights

-

Fluorine Effects : The electron-withdrawing fluorine atom increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks (e.g., hydrolysis).

-

Steric Hindrance : The isopropyl group reduces reactivity in transesterification compared to methyl/ethyl esters .

-

Defluorination : Occurs predominantly under strong basic or reductive conditions but is mitigated by using mild catalysts (e.g., Ir-N,P complexes) .

Reaction Optimization Data

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes kinetics |

| Catalyst Loading | 1–3 mol% | Balances cost/rate |

| Solvent Polarity | Low (e.g., toluene) | Reduces side reactions |

Data derived from DoE studies highlight residence time and equivalents of reagents as critical factors in scaling reactions .

Scientific Research Applications

Propan-2-yl 2-fluorobutanoate has several applications in scientific research:

Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound’s ester functionality and fluorine atom make it a valuable building block in the design of drug molecules with improved pharmacokinetic properties.

Material Science: It can be used in the development of novel materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of propan-2-yl 2-fluorobutanoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the final product. The presence of the fluorine atom can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Identified Limitations in the Evidence

- No mention of "Isopropyl 2-fluorobutyrate": The evidence focuses on esters like isopropyl isobutyrate (), isobutyl isobutyrate (), and phenylpropyl derivatives (). The fluorinated analog specified in the query is absent.

- Possible compound misidentification: The name "2-fluorobutyrate" suggests a fluorine substituent on the second carbon of the butyrate chain. references a fluorinated furan derivative but is unrelated to butyrate esters.

- Data gaps: Physical/chemical properties, safety profiles, and applications for "this compound" are unavailable in the provided materials.

Comparison of Available Esters

While direct comparisons for "this compound" are impossible, the following table summarizes key data for structurally similar esters from the evidence:

Recommendations for Further Research

Verify the compound name: Confirm if "this compound" is correct or if the intended compound is isopropyl isobutyrate (), which has documented industrial uses.

Explore fluorinated analogs: Fluorinated esters (e.g., ethyl 2-fluorobutyrate) may exhibit distinct reactivity or stability due to the electron-withdrawing fluorine group.

Consult specialized databases: Use resources like Reaxys, SciFinder, or PubChem to retrieve properties, synthesis routes, and toxicity data for "this compound" if it exists.

Biological Activity

Isopropyl 2-fluorobutyrate (IFB) is a fluorinated compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of IFB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from 2-fluorobutyric acid and isopropanol. Its structure can be represented as follows:

- Molecular Formula : CHFO

- Molecular Weight : 134.13 g/mol

The presence of the fluorine atom in the butyrate moiety enhances the lipophilicity and metabolic stability of the compound compared to its non-fluorinated counterparts.

Antimicrobial Properties

Recent studies have indicated that fluorinated compounds exhibit significant antimicrobial activity. For instance, a study on fluorinated derivatives demonstrated that they possess enhanced stability and efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Escherichia coli | 64 µg/mL | Inhibition of metabolic pathways |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of IFB in mammalian cell lines. The results indicate that while IFB exhibits antimicrobial properties, it also shows varying degrees of cytotoxicity depending on the concentration used.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa | 25 | Moderate cytotoxicity |

| HepG2 | 15 | Higher sensitivity observed |

| MCF-7 | 30 | Lower cytotoxicity compared to others |

The biological activity of IFB can be attributed to its ability to interact with specific enzymes and receptors within microbial cells. Fluorinated compounds often mimic natural substrates, allowing them to inhibit key metabolic processes. For instance, fluorinated fatty acids can interfere with fatty acid metabolism by inhibiting acyl-CoA synthetase, leading to disrupted cell membrane synthesis .

Case Studies

- In Vivo Efficacy Against Infections : A study evaluated the efficacy of IFB in a murine model infected with Staphylococcus aureus. Mice treated with IFB showed a significant reduction in bacterial load compared to untreated controls, suggesting potential for therapeutic use in bacterial infections .

- Fluorinated Compound Synthesis : Research has focused on synthesizing various fluorinated compounds using biocatalytic methods. The incorporation of IFB into these synthetic pathways has been shown to enhance the yield and selectivity of desired products .

Q & A

Q. What are the standard synthetic routes for Isopropyl 2-fluorobutyrate in laboratory settings?

A common method involves esterification of 2-fluorobutyric acid with isopropyl alcohol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction conditions (temperature, solvent, molar ratios) must be optimized to maximize yield and minimize side reactions. Post-synthesis purification typically employs fractional distillation or column chromatography, with purity confirmed via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : and NMR identify structural features and fluorine position.

- IR Spectroscopy : Confirms ester carbonyl (C=O) stretching (~1740 cm) and fluorine-related vibrations.

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns. Cross-referencing these methods with computational simulations (e.g., DFT) enhances structural validation .

Q. How do temperature and solvent polarity influence the stability of this compound?

Stability studies involve accelerated degradation experiments under varying conditions. For example, thermogravimetric analysis (TGA) assesses thermal stability, while HPLC monitors hydrolysis rates in polar vs. nonpolar solvents. Buffer solutions at different pH levels can further elucidate hydrolytic susceptibility .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound synthesis?

Discrepancies often arise from catalytic efficiency, impurity profiles, or measurement techniques. Researchers should:

Q. How can mechanistic studies differentiate this compound’s reactivity from non-fluorinated analogs?

Isotopic labeling ( or ) and kinetic isotope effects (KIE) clarify reaction pathways. Computational tools (e.g., Gaussian or ORCA) model transition states to compare fluorinated vs. non-fluorinated ester hydrolysis mechanisms. Experimental data (e.g., Hammett plots) quantify electronic effects of the fluorine substituent .

Q. What methodologies address gaps in understanding the metabolic fate of this compound in biological systems?

- In vitro assays : Liver microsomes or hepatocytes assess enzymatic hydrolysis.

- Metabolite profiling : LC-MS/MS identifies hydrolysis products (e.g., 2-fluorobutyric acid).

- Computational ADME models : Predict absorption/distribution using software like GastroPlus or ADMET Predictor™ .

Q. How can researchers optimize this compound’s application in drug delivery systems?

- Lipophilicity studies : Measure logP values to evaluate membrane permeability.

- Compatibilization tests : Assess stability in polymer matrices (e.g., PLGA) via DSC and FTIR.

- In vitro release kinetics : Use Franz diffusion cells to monitor drug release profiles under physiological conditions .

Data Analysis and Interpretation

Q. What statistical approaches validate reproducibility in this compound research?

- ANOVA : Tests variability across experimental batches.

- Principal Component Analysis (PCA) : Identifies outliers in spectroscopic datasets.

- Bland-Altman plots : Compare inter-laboratory reproducibility for key parameters (e.g., purity, yield) .

Q. How do researchers reconcile conflicting computational and experimental data on this compound’s electronic properties?

- Benchmark computational methods (e.g., MP2 vs. DFT) against experimental dipole moments or NMR chemical shifts.

- Use multi-reference methods (e.g., CASSCF) for systems with significant electron correlation .

Ethical and Methodological Considerations

Q. What protocols ensure ethical rigor in studies involving this compound’s biological effects?

- Follow OECD guidelines for in vitro toxicity testing (e.g., MTT assays).

- Obtain IRB approval for human cell line studies, with explicit documentation of consent protocols for donor-derived materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.